
(S)-2-(2-Chlorophenyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Chlorophenyl)piperidine hydrochloride (S-CPH) is a synthetic compound with a wide array of applications. It is used in a variety of scientific research, including organic synthesis and drug development. S-CPH is a white crystalline powder, with a molecular weight of 279.07 g/mol and a melting point of ~135°C. It is soluble in water and organic solvents, and is stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Chlorophenyl)piperidine hydrochloride has a variety of applications in scientific research. It is used as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. It is also used in the development of drugs and pharmaceuticals. Additionally, (S)-2-(2-Chlorophenyl)piperidine hydrochloride has been studied for its potential as an antifungal agent.
Wirkmechanismus
The exact mechanism of action of (S)-2-(2-Chlorophenyl)piperidine hydrochloride is still not fully understood. However, it is believed that (S)-2-(2-Chlorophenyl)piperidine hydrochloride binds to the cell membrane of fungi, leading to a disruption of the membrane structure and an inhibition of fungal growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-2-(2-Chlorophenyl)piperidine hydrochloride are still being studied. However, studies have shown that (S)-2-(2-Chlorophenyl)piperidine hydrochloride has antifungal activity against a variety of fungal species, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. Additionally, (S)-2-(2-Chlorophenyl)piperidine hydrochloride has been shown to have antimicrobial activity against Gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-(2-Chlorophenyl)piperidine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under normal conditions. Additionally, (S)-2-(2-Chlorophenyl)piperidine hydrochloride is soluble in both water and organic solvents, making it suitable for a variety of applications. On the other hand, (S)-2-(2-Chlorophenyl)piperidine hydrochloride has several limitations for use in laboratory experiments. It has a low solubility in methanol, and it is not very soluble in ethanol. Additionally, (S)-2-(2-Chlorophenyl)piperidine hydrochloride is a relatively weak antifungal agent, so it may not be suitable for the treatment of more severe fungal infections.
Zukünftige Richtungen
There are a number of potential future directions for research on (S)-2-(2-Chlorophenyl)piperidine hydrochloride. Further studies could be conducted to explore its potential as an antifungal agent, as well as its potential as an antimicrobial agent. Additionally, studies could be conducted to explore the effects of (S)-2-(2-Chlorophenyl)piperidine hydrochloride on other organisms, such as plants and animals. Additionally, studies could be conducted to explore the effects of (S)-2-(2-Chlorophenyl)piperidine hydrochloride on other physiological processes, such as cell growth and differentiation. Finally, further studies could be conducted to explore the potential applications of (S)-2-(2-Chlorophenyl)piperidine hydrochloride in drug development and organic synthesis.
Synthesemethoden
(S)-2-(2-Chlorophenyl)piperidine hydrochloride is synthesized by a three-step procedure. In the first step, a chloroform solution of 2-chlorophenylpiperidine is treated with sodium hydroxide and heated to reflux. This yields an aqueous solution of (S)-2-(2-chlorophenyl)piperidine. The second step involves treating the aqueous solution with hydrochloric acid, which yields (S)-2-(2-chlorophenyl)piperidine hydrochloride. Finally, the hydrochloride salt is recrystallized from methanol to obtain a pure product.
Eigenschaften
IUPAC Name |
(2S)-2-(2-chlorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLCRQHGUYZXTL-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Chlorophenyl)piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)

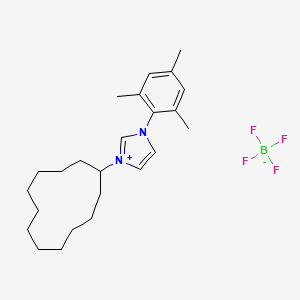
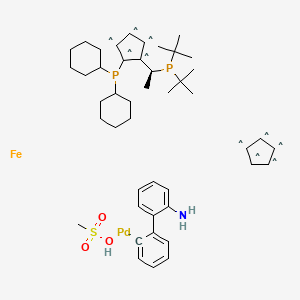
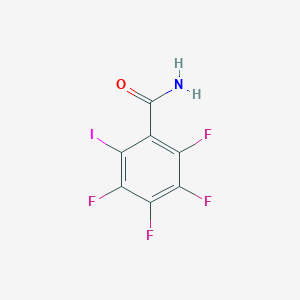


![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)
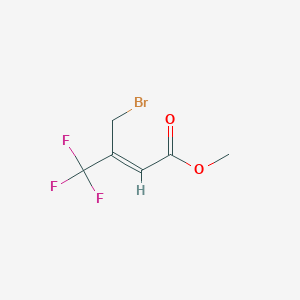
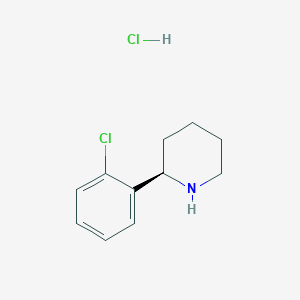

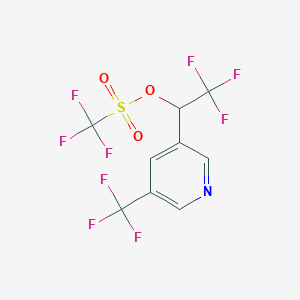
![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)